3-Nitropyridine 3-Nitropyridine
Brand Name: Vulcanchem
CAS No.: 2530-26-9
VCID: VC21188762
InChI: InChI=1S/C5H4N2O2/c8-7(9)5-2-1-3-6-4-5/h1-4H
SMILES: C1=CC(=CN=C1)[N+](=O)[O-]
Molecular Formula: C5H4N2O2
Molecular Weight: 124.1 g/mol

3-Nitropyridine

CAS No.: 2530-26-9

Cat. No.: VC21188762

Molecular Formula: C5H4N2O2

Molecular Weight: 124.1 g/mol

* For research use only. Not for human or veterinary use.

3-Nitropyridine - 2530-26-9

Specification

CAS No. 2530-26-9
Molecular Formula C5H4N2O2
Molecular Weight 124.1 g/mol
IUPAC Name 3-nitropyridine
Standard InChI InChI=1S/C5H4N2O2/c8-7(9)5-2-1-3-6-4-5/h1-4H
Standard InChI Key QLILRKBRWXALIE-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)[N+](=O)[O-]
Canonical SMILES C1=CC(=CN=C1)[N+](=O)[O-]

Introduction

Physical and Chemical Properties

3-Nitropyridine (CAS No. 2530-26-9) is characterized by its distinct physical and chemical properties that contribute to its utility in various applications. This heterocyclic compound has a molecular formula of C₅H₄N₂O₂ and a molecular weight of 124.1 g/mol .

The physical state of 3-Nitropyridine at room temperature is a white to yellow crystalline solid with the following key properties:

PropertyValue
Melting point35-40 °C
Boiling point216 °C
Density1.33 g/cm³
Refractive index1.4800 (estimate)
Flash point216 °C
Storage temperatureFlammables area
SolubilitySoluble in methanol
pKapK1:0.79(+1) (25°C, μ=0.02)

These properties highlight the compound's stability and solubility characteristics, which are important considerations for its handling and applications in various chemical processes .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 3-Nitropyridine, showcasing the diversity of approaches available to chemists.

Direct Nitration of Pyridine

One of the most straightforward methods involves the direct nitration of pyridine. In 1993, Suzuki and colleagues reported the nitration of pyridine using nitrogen dioxide and ozone in dichloromethane at room temperature. This method yielded 3.5% of 3-Nitropyridine and 1.2% of 3,5-dinitropyridine .

Oxidation of 3-Aminopyridine

Another significant approach is the oxidation of 3-aminopyridine with hydrogen peroxide in fuming sulfuric acid, which produces 3-Nitropyridine in a moderate yield of approximately 45% .

Dehalogenation Approach

Nitration of 2,6-dichloropyridine with nitronium tetrafluoroborate followed by dehalogenation has also been reported to produce 3-Nitropyridine, albeit in a lower yield of about 11% .

From 2-Chloro-3-Nitropyridine

3-Nitropyridine can also be prepared from 2-chloro-3-nitropyridine through appropriate chemical transformations .

These diverse synthetic pathways offer chemists flexibility in choosing the most suitable approach based on available starting materials, desired scale, and specific reaction conditions.

Structural Characteristics

The structural properties of 3-Nitropyridine have been extensively investigated using various spectroscopic and computational methods.

Molecular Structure

3-Nitropyridine consists of a pyridine ring with a nitro group attached at the 3-position. The nitro group is typically coplanar with the pyridine ring, allowing for extended conjugation throughout the molecule .

Spectroscopic Data

Spectroscopic analysis provides valuable insights into the structural characteristics of 3-Nitropyridine:

IR Spectroscopy: The infrared spectrum shows characteristic bands for C-H stretching, C=C and C=N ring vibrations, and symmetric and asymmetric stretching of the nitro group .

NMR Spectroscopy: The ¹H NMR spectrum displays signals for the four aromatic protons with distinct chemical shifts reflecting their electronic environment. The ¹³C NMR spectrum shows signals for the five carbon atoms in the molecule, with the carbon attached to the nitro group appearing significantly downfield due to the electron-withdrawing effect of the nitro group .

Computational Studies

Theoretical calculations using density functional theory (DFT) and other computational methods have provided valuable information about bond lengths, angles, and electronic distribution in 3-Nitropyridine. These studies have confirmed the coplanarity of the nitro group with the pyridine ring and have elucidated the electronic structure of the molecule .

Chemical Reactivity

The reactivity of 3-Nitropyridine is largely influenced by the electron-withdrawing nitro group, which affects the electronic distribution within the pyridine ring.

Nucleophilic Substitution Reactions

3-Nitropyridine undergoes nucleophilic substitution reactions, particularly with sulfur nucleophiles. Research has shown that in molecules containing 3-Nitropyridine structures with multiple potential leaving groups, the nitro group at the 3-position tends to be selectively substituted under the action of sulfur nucleophiles, even in the presence of another nucleofuge in position 5 .

Reduction Reactions

The nitro group in 3-Nitropyridine can be reduced to an amino group using various reducing agents. This transformation is particularly important for the synthesis of 3-aminopyridine derivatives, which serve as key intermediates in pharmaceutical chemistry .

One-Pot Derivatization

Recent research has demonstrated an efficient one-pot protocol to convert 3-Nitropyridines to 3-acetamidopyridin-2-yl 4-methylbenzenesulfonate derivatives. This strategy successfully combined a three-step reaction in one pot via progressively adding different reactants at room temperature. The reaction displays good functional group tolerance and regioselectivity, making it a valuable tool for the synthesis of pharmaceutically relevant molecules .

Applications

3-Nitropyridine has found numerous applications across various fields, particularly in pharmaceutical and chemical synthesis.

Pharmaceutical Applications

3-Nitropyridine and its derivatives have shown significant potential as pharmaceutical agents or intermediates:

Building Blocks for Bioactive Compounds

3-Nitropyridine serves as a valuable precursor for the synthesis of biologically active nitro heterocyclic compounds with various pharmaceutical applications, including antitumor, antiviral, and anti-inflammatory properties .

Chemical Synthesis Applications

In synthetic organic chemistry, 3-Nitropyridine plays a crucial role as a versatile building block:

Functional Materials

The unique electronic properties of 3-Nitropyridine derivatives, particularly those with extended conjugation, make them interesting candidates for the development of functional materials with tunable photophysical properties, such as large Stokes shifts .

Heterocyclic Chemistry

3-Nitropyridine serves as a key intermediate in the synthesis of various heterocyclic compounds that are important in both pharmaceutical and agrochemical applications .

Recent Research Developments

Research on 3-Nitropyridine continues to evolve, with several notable recent developments:

Improved Synthetic Methods

Recent advances in synthetic methodology have enabled more efficient preparation of 3-Nitropyridine derivatives. For instance, the development of one-pot protocols for the derivatization of 3-Nitropyridines has significantly simplified the synthesis of complex derivatives .

Novel Functionalization Strategies

Nucleophilic functionalization of 2-substituted-3-Nitropyridines has emerged as a versatile approach for the preparation of diverse pyridine derivatives. These strategies offer new routes to compounds with interesting photophysical properties and potential applications in various fields .

Dinitropyridine Chemistry

Research on dinitropyridines, including those derived from 3-Nitropyridine, has been actively developing over the past few decades. These compounds are considered useful precursors for explosives, energetic compounds, agrochemicals, biosensors, and biologically active compounds with diverse properties .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator